![molecular formula C16H18N4O2 B2649791 (2-Methoxypyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1235279-69-2](/img/structure/B2649791.png)
(2-Methoxypyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Methoxypyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPM is a small molecule that belongs to the class of pyridine derivatives and has a molecular weight of 357.42 g/mol.
Scientific Research Applications
- Aromatic Ketone Synthesis : The compound serves as a valuable intermediate for aromatic ketones. Researchers have explored copper-catalyzed Csp3-H oxidation of pyridin-2-yl-methanes to produce pyridin-2-yl-methanones under mild conditions. These aromatic ketones find applications in pharmaceutical synthesis .
- Dual PPTase Inhibition : The compound’s structural features make it a potential antibacterial agent. Simultaneously targeting both AcpS-PPTase and Sfp-PPTase enzymes could effectively halt bacterial proliferation .
- Organic Synthesis and Medicinal Chemistry : Traditionally challenging to access, this hindered amine provides a chemically differentiated building block. It’s valuable for preparing drug candidates containing hindered amine motifs .
- Anti-Tumor Properties : Gold complexes, including those derived from this compound, have gained attention as anti-tumor agents. Auranofin, originally developed for arthritis treatment, displayed strong anti-proliferative effects in vitro and in vivo .
- Nucleophilic and Amidation Reactions : The compound contains borate and sulfonamide groups, making it useful for organic synthesis. Characterization studies include NMR, IR, and mass spectrometry .
- Mechanistic Insights : The compound’s transformation involves water as the single oxygen source during oxidation. Understanding such reactions contributes to new insights in synthetic chemistry .
Transition Metal Catalysis
Antibacterial Agents
Hindered Amine Building Block
Gold Complexes for Drug Design
Borate and Sulfonamide Chemistry
Water-Involving Oxidation Reactions
properties
IUPAC Name |
(2-methoxypyridin-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-15-13(5-4-8-18-15)16(21)20-11-9-19(10-12-20)14-6-2-3-7-17-14/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTIIUZNCWQYIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxypyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.